Aervitrin

Acetylcholinesterase inhibition Isorhamnetin glycosides Structure-activity relationship

Aervitrin (synonym: Typhaneoside; CAS 104472-68-6; molecular formula C₃₄H₄₂O₂₀; MW 770.69) is a flavonoid triglycoside whose aglycone is isorhamnetin, conjugated at the 3-O position with a branched trisaccharide chain comprising two rhamnose units linked to a glucose core, specifically isorhamnetin-3-O-(2′,6′-di-O-α-L-rhamnopyranosyl)-β-D-glucopyranoside. It is isolated primarily from the pollen of Typha angustifolia L.

Molecular Formula C34H42O20
Molecular Weight 770.7 g/mol
Cat. No. B10799218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAervitrin
Molecular FormulaC34H42O20
Molecular Weight770.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O
InChIInChI=1S/C34H42O20/c1-10-20(38)24(42)27(45)32(49-10)48-9-18-22(40)26(44)31(54-33-28(46)25(43)21(39)11(2)50-33)34(52-18)53-30-23(41)19-15(37)7-13(35)8-17(19)51-29(30)12-4-5-14(36)16(6-12)47-3/h4-8,10-11,18,20-22,24-28,31-40,42-46H,9H2,1-3H3/t10-,11+,18+,20-,21-,22+,24+,25+,26-,27+,28+,31+,32+,33+,34-/m0/s1
InChIKeyPOMAQDQEVHXLGT-AFIHRZNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aervitrin (Typhaneoside) for Research Procurement: Flavonoid Triglycoside Identity and Core Pharmacological Profile


Aervitrin (synonym: Typhaneoside; CAS 104472-68-6; molecular formula C₃₄H₄₂O₂₀; MW 770.69) is a flavonoid triglycoside whose aglycone is isorhamnetin, conjugated at the 3-O position with a branched trisaccharide chain comprising two rhamnose units linked to a glucose core, specifically isorhamnetin-3-O-(2′,6′-di-O-α-L-rhamnopyranosyl)-β-D-glucopyranoside [1]. It is isolated primarily from the pollen of Typha angustifolia L. (Typhaceae) and also from Calendula officinalis and Aerva lanata [1][2]. Aervitrin belongs to the flavonol subclass within the larger flavonoid family and is commercially available as a reference standard (typically ≥98% purity by HPLC) for analytical and pharmacological research [3].

Why Aervitrin Cannot Be Substituted by Generic Isorhamnetin or Simple Flavonoid Glycosides


Aervitrin (Typhaneoside) possesses a specific 2′,6′-di-rhamnosyl-glucoside trisaccharide substitution pattern on the isorhamnetin aglycone that fundamentally distinguishes it from other isorhamnetin glycosides in both potency spectrum and biological target engagement. The presence of the 2″,6″-di-rhamnosyl moiety markedly alters acetylcholinesterase inhibitory potency compared to acetyl-substituted or mono-glycosidic isorhamnetin analogs [1], and confers a unique autophagy-modulating signature via PI3K/Akt/mTOR phosphorylation that is not replicated by the co-occurring isorhamnetin-3-O-neohesperidoside (I3ON) despite their shared botanical origin [2][3]. Simply substituting any isorhamnetin glycoside or the free aglycone for Aervitrin in experimental protocols will produce quantitatively and mechanistically divergent results.

Aervitrin (Typhaneoside) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Acetylcholinesterase Inhibitory Potency: Typhaneoside vs. Structurally Related Isorhamnetin Glycosides

In a direct SAR study of isorhamnetin glycosides from Calendula officinalis, typhaneoside (isorhamnetin-3-O-(2″,6″-di-rhamnosyl)-glucoside) exhibited the weakest acetylcholinesterase (AChE) inhibitory activity among tested congeners with an IC₅₀ of 94.92 µM, compared with isorhamnetin-3-O-(2″,6″-di-acetyl)-glucoside (IC₅₀ 51.26 µM) and quercetin-3-O-(2″,6″-di-acetyl)-glucoside (IC₅₀ 36.47 µM) [1]. This demonstrates that the 2″,6″-di-rhamnosyl substitution pattern selectively attenuates AChE target engagement relative to acetylated congeners, providing a defined selectivity window.

Acetylcholinesterase inhibition Isorhamnetin glycosides Structure-activity relationship

Uterine Smooth Muscle Relaxation: Typhaneoside vs. Co-Formulated Phenolic Acids from Shaofu Zhuyu Decoction

In the Shaofu Zhuyu decoction bioactivity-guided fractionation study, typhaneoside was identified as one of three main active components alongside ferulic acid and vanillic acid. The ED₅₀ for inhibiting oxytocin-induced uterine contraction in isolated mouse uterus was 109.7 µg/mL for typhaneoside, compared with 63.0 µg/mL for ferulic acid and 57.6 µg/mL for vanillic acid [1]. While typhaneoside is less potent as a single agent than the two phenolic acids, the three-component combination achieved an ED₅₀ of 65.5 µg/mL, superior to the full seven-compound fraction, indicating a synergistic role for typhaneoside despite its individually higher ED₅₀ [1].

Uterine contraction inhibition Dysmenorrhea Oxytocin-induced contraction

Cardiac Function and Ventricular Remodeling: Dose-Response Differentiation of Typhaneoside in Post-Myocardial Infarction Heart Failure

In a rat model of heart failure after myocardial infarction, 4-week oral typhaneoside treatment produced dose-dependent improvements across multiple echocardiographic and hemodynamic parameters. At the highest dose (40 mg/kg/day), LVEF increased from 41.66 ± 4.44% (model) to 59.88 ± 3.90% (p < 0.01), LVEDD decreased from 8.82 ± 0.43 mm to 7.45 ± 1.02 mm (p < 0.01), and cardiac output rose from 53.89 ± 7.83 L/min to 153.28 ± 5.92 L/min (p < 0.01) [1]. Serum biomarkers NT-proBNP, ST2, IL-6, TNF-α, MMP-2, and MMP-9 were all significantly reduced versus model controls [1]. Mechanistically, typhaneoside decreased the LC3-II/LC3-I ratio and increased p-Akt/Akt and p-mTOR/mTOR signaling, confirming autophagy inhibition through the PI3K/Akt/mTOR pathway [1].

Heart failure Ventricular remodeling PI3K/Akt/mTOR Autophagy inhibition

Endothelial Protection in LPS-Challenged HUVECs: Typhaneoside vs. Isorhamnetin-3-O-Neohesperidoside (I3ON)

A direct comparative study evaluated typhaneoside and its co-occurring flavonoid congener isorhamnetin-3-O-neohesperidoside (I3ON) at 70 µmol/L in HUVECs exposed to 100 µg/mL LPS for 24 h. Both compounds significantly reduced malondialdehyde (MDA) and nitric oxide (NO) levels and increased superoxide dismutase (SOD) activity relative to the LPS-treated group. Quantitatively, typhaneoside reduced MDA to 1.91 ± 0.10 (vs. I3ON 1.80 ± 0.34, p < 0.05) and NO to 14.64 ± 0.08 (vs. I3ON 13.10 ± 0.88, p < 0.01), while increasing SOD to 22.94 ± 2.48 (vs. I3ON 23.57 ± 2.38, p < 0.01) [1]. The near-equivalent potency between these two structurally similar flavonoid glycosides indicates that both are functionally interchangeable for endothelial antioxidant protection at the tested concentration, providing procurement flexibility.

Endothelial dysfunction Oxidative stress LPS-induced inflammation HUVEC

Anti-Leukemic Activity: Typhaneoside-Induced Ferroptosis and Autophagy in AML Cells

Typhaneoside treatment of AML cell lines significantly reduced cell viability through a multi-mechanism cascade: G2/M cell cycle arrest, Caspase-3-mediated apoptosis, intracellular and mitochondrial ROS accumulation, and iron-dependent ferroptotic cell death accompanied by mitochondrial dysfunction. Furthermore, typhaneoside triggered autophagy via AMP-activated protein kinase (AMPK) pathway activation, promoting ferritin degradation that contributed to ROS accumulation and ferroptotic death [1]. This ferroptosis-autophagy coupling mechanism is not reported for the structurally similar isorhamnetin glycoside I3ON or for the free aglycone isorhamnetin at comparable concentrations.

Acute myeloid leukemia Ferroptosis Autophagy AMPK signaling

Aervitrin (Typhaneoside) Evidence-Based Application Scenarios for Research Procurement


Preclinical Heart Failure and Ventricular Remodeling Studies Targeting PI3K/Akt/mTOR Autophagy

Based on the dose-responsive cardiac function improvements documented in post-MI rats (LVEF increase from 41.66% to 59.88% at 40 mg/kg, with concomitant reductions in NT-proBNP, ST2, IL-6, TNF-α, MMP-2, and MMP-9) [1], Aervitrin is the appropriate selection for in vivo heart failure research where pharmacological modulation of the PI3K/Akt/mTOR autophagy transduction pathway is the mechanistic endpoint. The compound's ability to simultaneously improve echocardiographic parameters, normalize hemodynamics, and reduce pro-inflammatory and remodeling biomarkers distinguishes it from isorhamnetin-3-O-neohesperidoside, for which no comparable in vivo cardiac data exist [1][2].

Traditional Chinese Medicine Formula Standardization and Bioactive Marker Quantification

Aervitrin has been analytically validated as one of three principal bioactive markers in the Shaofu Zhuyu decoction, with its ED₅₀ of 109.7 µg/mL for uterine contraction inhibition providing a quantitative benchmark for quality control [1]. Laboratories engaged in TCM formula standardization should procure Aervitrin as a reference standard for HPLC-based quantification and bioactivity correlation studies, particularly given its established synergistic role alongside ferulic acid and vanillic acid (three-component combination ED₅₀ 65.5 µg/mL vs. single-compound ED₅₀ 109.7 µg/mL) [1].

Acute Myeloid Leukemia Research Requiring Ferroptosis-Autophagy Dual Mechanism

For oncology researchers investigating AML, Aervitrin is the only Typha-derived flavonoid with published evidence of simultaneous ferroptosis induction and autophagy activation via AMPK signaling, leading to ferritin degradation, ROS accumulation, and iron-dependent cell death [1]. This dual mechanism is not documented for the structurally related I3ON or for isorhamnetin. Procurement of Aervitrin is therefore indicated for mechanistic studies exploring the autophagy-ferroptosis crosstalk in hematological malignancies, where alternative flavonoids would fail to recapitulate this specific death pathway combination [1].

Endothelial Dysfunction and Vascular Inflammation Studies Where Autophagy Modulation Is a Secondary Readout

In LPS-challenged HUVEC models, Aervitrin and I3ON demonstrate statistically comparable antioxidant and anti-inflammatory protection at 70 µmol/L (MDA reduction, NO suppression, SOD elevation) [1]. Researchers should select Aervitrin over I3ON when the experimental design includes autophagy-related endpoints (LC3-II/LC3-I ratio, p-Akt/Akt, p-mTOR/mTOR) as secondary or exploratory readouts, since Aervitrin's PI3K/Akt/mTOR modulatory activity is uniquely characterized [2], whereas I3ON lacks any published autophagy modulation data. For studies focused exclusively on oxidative stress markers without autophagy interest, either compound is functionally equivalent based on direct comparative evidence [1].

Quote Request

Request a Quote for Aervitrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.